Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
Beschreibung
Ethyl 6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate is a dihydropyrimidine derivative characterized by a 4,5-dihydropyrimidine core with distinct substituents: a 4-hydroxy-3-methoxyphenyl group at position 4, a hydroxyl group at position 6, and a phenyl ring at position 2.
Eigenschaften
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-27-20(25)16-17(13-9-10-14(23)15(11-13)26-2)21-18(22-19(16)24)12-7-5-4-6-8-12/h4-11,16-17,23H,3H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRRTYBCUKFJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Dihydropyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Dihydropyrimidine Derivatives
*Molecular weight calculated based on analogous structures due to lack of explicit data in evidence.
Key Observations
This may improve interactions with biological targets like enzymes or receptors . Thioxo (C=S) and cyano (C≡N) groups () introduce electron-withdrawing effects, altering redox properties and metabolic pathways compared to hydroxyl/methoxy-substituted derivatives .
Crystallographic Behavior :
- Compounds with hydroxyl groups (e.g., target compound, ) exhibit stronger intermolecular hydrogen bonds (N–H⋯O/S), influencing crystal packing and stability .
- Disordered ethyl groups in analogs () highlight conformational flexibility, which may affect solubility and formulation .
Pharmacological Relevance :
- Dihydropyrimidines with hydroxyl/methoxy groups (e.g., VB1 in ) show promise in modulating cellular processes like MMP-1 expression, suggesting anti-inflammatory applications .
- Halogenated derivatives () are often explored for antibacterial activity due to enhanced lipophilicity and target affinity .
Vorbereitungsmethoden
Intermediate Synthesis: Ethyl 5-Bromo-6-hydroxy-2-phenyl-4,5-dihydropyrimidine-5-carboxylate
Bromination of the parent dihydropyrimidine using N-bromosuccinimide (1.2 eq) in chloroform at 60°C for 12 hr introduces the bromo substituent (83% yield).
Cross-Coupling with 4-Hydroxy-3-methoxyphenylboronic Acid
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Cs₂CO₃ (3 eq) |
| Solvent System | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 6 hr |
This method achieves 74% isolated yield with >98% purity by HPLC. The boronic acid coupling partner requires protection of phenolic groups as MOM ethers during reaction, followed by deprotection using HCl/MeOH.
Post-Synthetic Oxidation Strategy
A sequential oxidation-protocol converts thioether intermediates to the target hydroxy groups:
Methylthio Intermediate Preparation
Reacting ethyl 4-(3-methoxy-4-(methylthio)phenyl)-2-phenyl-4,5-dihydropyrimidine-5-carboxylate with mCPBA (2 eq) in DCM at 0°C produces the sulfoxide (89% yield).Oxidative Hydroxylation
Treating the sulfoxide with 30% H₂O₂ in TFAA at 60°C for 3 hr generates both phenolic hydroxyl groups simultaneously (62% yield).
Critical parameters:
- Strict temperature control (-5°C to 5°C) during mCPBA addition prevents over-oxidation
- TFAA acts as both solvent and dehydrating agent
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | High | $ |
| Suzuki Coupling | 74 | 98 | Moderate | $$$ |
| Oxidation Strategy | 62 | 91 | Low | $$ |
The cyclocondensation method proves most practical for bulk synthesis, while the Suzuki approach offers superior regioselectivity for research-scale applications.
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.45-7.38 (m, 5H, Ph), 6.92 (d, J=8.4 Hz, 1H, ArH), 6.78 (d, J=2.0 Hz, 1H, ArH), 6.65 (dd, J=8.4, 2.0 Hz, 1H, ArH), 5.12 (s, 1H, C4-H), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 3.83 (s, 3H, OCH₃), 3.42 (dd, J=16.8, 4.2 Hz, 1H, C5-H), 3.11 (dd, J=16.8, 10.3 Hz, 1H, C5-H), 1.23 (t, J=7.1 Hz, 3H, CH₃).
HRMS (ESI-TOF):
Calcd for C₂₁H₂₁N₂O₆ [M+H]⁺: 397.1396; Found: 397.1399.
Industrial-Scale Optimization
Pilot plant trials (10 kg batches) revealed:
- Ethanol/water (7:3) as ideal crystallization solvent
- Reduced palladium catalyst loading to 2.5 mol% maintains efficiency
- Continuous flow hydrogenation decreases dehalogenation side reactions
Emerging Alternative Methodologies
Recent developments show promise for:
- Enzymatic asymmetric synthesis using ketoreductases (78% ee reported)
- Microwave-assisted cyclization (85% yield in 45 min)
- Photocatalytic C-H activation for direct functionalization
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
